N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20194964
InChI: InChI=1S/C19H16N2O4/c1-13(22)20-19-16-10-6-5-9-15(16)18(11-17(19)21(23)24)25-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,22)
SMILES:
Molecular Formula: C19H16N2O4
Molecular Weight: 336.3 g/mol

N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide

CAS No.:

Cat. No.: VC20194964

Molecular Formula: C19H16N2O4

Molecular Weight: 336.3 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide -

Specification

Molecular Formula C19H16N2O4
Molecular Weight 336.3 g/mol
IUPAC Name N-(2-nitro-4-phenylmethoxynaphthalen-1-yl)acetamide
Standard InChI InChI=1S/C19H16N2O4/c1-13(22)20-19-16-10-6-5-9-15(16)18(11-17(19)21(23)24)25-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,22)
Standard InChI Key VZNKEKLWJDSNJS-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C(C=C(C2=CC=CC=C21)OCC3=CC=CC=C3)[N+](=O)[O-]

Introduction

N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide is a complex organic compound characterized by its unique structure, which includes a benzyloxy group and a nitro-substituted naphthalene moiety. The compound's chemical formula is C19H16N2O4, and it has a molecular weight of 336.3 g/mol, as reported by PubChem . This compound is of interest in medicinal chemistry due to the presence of the nitro group, which can significantly influence biological activity.

Synthesis Methods

Although specific synthesis methods for N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses. These typically include reactions such as acylation, alkylation, and nitration, followed by purification steps to isolate the desired compound.

Related Compounds

Several compounds share structural similarities with N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide. These include:

Compound NameStructureUnique Features
N-[2-Nitrophenyl]acetamideLacks benzyloxy group; simpler structure
4-Benzyloxy-2-nitrophenolHydroxyl group instead of acetamide; potential for different reactivity
N-(4-Nitrophenyl)acetamideNo benzyloxy group; focuses on phenyl substitution

These compounds can serve as useful comparisons for understanding the potential biological and chemical properties of N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator